1-(2,2-Dimethylpropane-1-sulfonyl)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-dimethylpropylsulfonyl)-4-nitro-benzene is an organic compound characterized by a benzene ring substituted with a nitro group and a sulfonyl group attached to a 2,2-dimethylpropyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-dimethylpropylsulfonyl)-4-nitro-benzene typically involves the sulfonation of 4-nitrobenzene with 2,2-dimethylpropylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-dimethylpropylsulfonyl)-4-nitro-benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate the substitution of the sulfonyl group.
Major Products
Reduction: The major product of the reduction reaction is 1-(2,2-dimethylpropylsulfonyl)-4-aminobenzene.
Substitution: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
1-(2,2-dimethylpropylsulfonyl)-4-nitro-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonyl group.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,2-dimethylpropylsulfonyl)-4-nitro-benzene involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The nitro group can also participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,2-dimethylpropylsulfonyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-(2,2-dimethylpropylsulfonyl)-4-chlorobenzene: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
1-(2,2-dimethylpropylsulfonyl)-4-nitro-benzene is unique due to the presence of both a nitro group and a sulfonyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
CAS-Nummer |
86810-75-5 |
---|---|
Molekularformel |
C11H15NO4S |
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
1-(2,2-dimethylpropylsulfonyl)-4-nitrobenzene |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)8-17(15,16)10-6-4-9(5-7-10)12(13)14/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
VKRRPCFAHWJWDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.